![molecular formula C14H13N5O3S B2801402 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863500-89-4](/img/structure/B2801402.png)
methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The presence of a methoxyphenyl group and a thioacetate group could potentially alter the properties and biological activities of the base triazolopyrimidine structure.
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves the reaction of a triazole with a pyrimidine . The addition of the methoxyphenyl and thioacetate groups would likely occur in subsequent steps, although the exact methods would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis
Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . The methoxyphenyl and thioacetate groups are likely attached to specific positions on this fused ring system, although the exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl and thioacetate groups. For example, the thioacetate group could potentially undergo hydrolysis to form a thiol .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves the interaction of specific acetate derivatives with arylidinemalononitrile derivatives in various solvents and conditions, leading to the formation of new heterocyclic compounds. For example, Mohamed (2021) described the synthesis of ethyl amino(methoxy)methyl-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives in MeOH/TEA at room temperature (Mohamed, 2021). Such synthetic pathways highlight the versatility and reactivity of acetate derivatives in forming complex heterocyclic structures that may share functional similarities with methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate.
Potential Biological Applications
Compounds containing triazolopyrimidine and related heterocycles have been investigated for their biological activities. For instance, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones demonstrated notable antibacterial activity, especially against Gram-positive strains, which might suggest potential antimicrobial applications for structurally related compounds like this compound (Sanad et al., 2021). Additionally, certain 1,2,4-triazoles have shown potent antiproliferative activity against various cancer cell lines, indicating the potential for such compounds in cancer research (Zheng et al., 2015).
Chemical Properties and Reactions
The structural and chemical properties of these compounds are often elucidated through various analytical techniques, including spectroscopic methods and elemental analysis, which provide insights into their potential reactivity and applications in chemical synthesis. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction was studied by Lashmanova et al. (2019), showcasing the complex chemical behavior of these compounds which could be relevant to the study of this compound and its derivatives (Lashmanova et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that has been implicated in various malignancies, making it a promising target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is thought to be responsible for the compound’s activity against USP28 .
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests that it may have good bioavailability .
Result of Action
The compound has demonstrated potent antitumor activities, particularly against MGC-803 and Hela cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-10-5-3-9(4-6-10)19-13-12(17-18-19)14(16-8-15-13)23-7-11(20)22-2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVSOJQLKGRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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